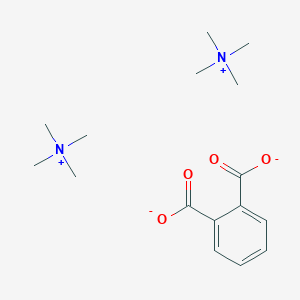

Tetramethylammonium phthalate

Description

Overview of Phthalate (B1215562) Ligands in Supramolecular and Coordination Chemistry

Phthalic acid (1,2-benzenedicarboxylic acid) and its corresponding phthalate anions are pivotal building blocks in the fields of coordination and supramolecular chemistry. nih.govnih.gov The phthalate ligand's ability to adopt numerous coordination modes is a key factor in its utility. Depending on the reaction conditions and the metal center involved, it can act as a monodentate, bidentate, or bridging ligand, linking multiple metal centers to form one-, two-, or three-dimensional coordination polymers. nih.govniscpr.res.in Studies have identified as many as twenty-six different coordination modes for phthalic acid. niscpr.res.in

In the construction of coordination polymers, phthalate ligands can bridge metal ions to create diverse structural topologies, such as simple chains, complex ladders, and layered networks. niscpr.res.inresearchgate.net For instance, the reaction of metal salts with phthalic acid under hydrothermal conditions has yielded 2D and 3D coordination polymers whose final structures are dictated by the metal's coordination environment and the specific binding mode of the phthalate ligand. researchgate.netrsc.org The carboxylate groups of the phthalate anion can twist relative to the benzene (B151609) ring, allowing for geometric flexibility in the resulting framework. acs.org

Beyond direct coordination, the phthalate moiety is instrumental in forming extended supramolecular architectures through non-covalent interactions. Hydrogen bonding is particularly significant, with interactions such as O-H···O and N-H···O linking complex units and solvent molecules into intricate, higher-dimensional structures. bakhtiniada.ru The hydrogen phthalate anion, for example, often exhibits a strong intramolecular O-H···O hydrogen bond. researchgate.net Furthermore, π–π stacking interactions between the aromatic rings of phthalate ligands contribute to the stability and packing of these crystalline solids. tandfonline.com This combination of strong coordination bonds and weaker supramolecular forces allows for the rational design of functional materials with specific network topologies. bakhtiniada.ru

Significance of Quaternary Ammonium (B1175870) Cations in Chemical Design and Materials Science

Quaternary ammonium cations, often called "quats," are polyatomic ions with the general structure [NR₄]⁺, where R represents an alkyl or aryl group. wikipedia.org A defining feature of these cations is their permanent positive charge, which is independent of the solution's pH. wikipedia.org This permanent charge makes them stable and unreactive toward most electrophiles, oxidants, and acids. wikipedia.org The simplest member of this class is the tetramethylammonium (B1211777) (TMA) cation, [N(CH₃)₄]⁺, which consists of a central nitrogen atom tetrahedrally bonded to four methyl groups. wikipedia.org

In chemical design, quaternary ammonium salts are widely employed as phase-transfer catalysts (PTCs). wikipedia.org PTCs facilitate reactions between reactants located in different immiscible phases (e.g., an organic solvent and an aqueous solution) by transporting one of the reactants across the phase boundary. wikipedia.org This capability has made them essential in various organic syntheses. wikipedia.org They are also used as electrolytes and as reagents in chemical analysis. fishersci.ptresearchgate.net For instance, tetramethylammonium hydroxide (B78521) (TMAH) is used as a thermochemolysis reagent for the analysis of organic molecules in complex samples, including for astrobiological studies on planetary environments. researchgate.net

In materials science, quaternary ammonium cations are fundamental components in a variety of advanced materials. They are crucial for creating anion-exchange membranes (AEMs), which are used in electrochemical devices like fuel cells. acs.orgrsc.org The stability of the cation is a critical factor for the long-term performance of these membranes. acs.org Quaternary ammonium compounds are also used to create porous materials; they can act as counter-cations in the synthesis of nanoporous frameworks like cage-type germanoxanes, where the size of the cation can influence the material's pore volume. rsc.org Furthermore, by incorporating these cationic moieties into polymers, materials with antimicrobial properties can be developed. nih.gov The versatility in their synthesis allows for the rational design of cations with specific properties tailored for applications ranging from molecular imprinting for sensors to the formation of ionic liquids. uni-hannover.demdpi.com

Historical Context and Current Research Trajectories of Tetramethylammonium Phthalate and its Analogues

While a detailed historical timeline for the first synthesis of this compound is not extensively documented, its development can be understood within the broader history of its constituent ions. Phthalate esters gained commercial importance as plasticizers for polyvinyl chloride (PVC) in the 1930s, leading to their large-scale production and extensive study. wikipedia.org Quaternary ammonium compounds have been known for decades and have a long history of use as surfactants and antimicrobial agents. mdpi.comnih.gov The combination of these two well-established chemical entities into a single salt likely emerged from systematic studies of phase-transfer catalysts and specialty electrolytes.

Currently, research and applications involving this compound, particularly tetramethylammonium hydrogen phthalate, are focused on its role in electrochemical systems. It is primarily cited for its use in electrolyte formulations. chemicalbook.comfishersci.ptalfa-chemistry.com The salt's properties—solubility, ionic conductivity, and electrochemical stability—make it a candidate for use in non-aqueous batteries and other devices.

Modern research trajectories are exploring the nuanced roles of both the cation and the anion in creating functional materials. For example, studies on analogues like tetramethylammonium hydrogen 4,5-dichlorophthalate have used techniques like X-ray diffraction to determine how the ions pack in a crystal structure, revealing that the components are linked by C—H⋯O hydrogen bonds. researchgate.net Other research has utilized tetramethylammonium hydroxide in the synthesis of advanced materials where terephthalic acid (a phthalic acid isomer) is a linker, indicating the role of the TMA cation as a templating agent that can prevent the recrystallization of the acid. tandfonline.com Future work may continue to explore the use of this compound and its analogues as building blocks for novel coordination polymers, functional ionic liquids, or as specific catalysts where the interaction between the cation and the phthalate anion can be tuned for a desired outcome.

Data Tables

Table 1: Chemical Properties of Tetramethylammonium Hydrogen Phthalate

| Property | Value | Source(s) |

| CAS Number | 79723-02-7 | chemicalbook.commatrix-fine-chemicals.comscbt.com |

| Molecular Formula | C₁₂H₁₇NO₄ | chemsrc.commatrix-fine-chemicals.comscbt.com |

| Molecular Weight | 239.27 g/mol | scbt.comlabfind.co.kr |

| Appearance | Crystalline | fishersci.ptlabfind.co.kr |

| Melting Point | 148-150 °C | chemicalbook.comlabfind.co.kr |

| Solubility | Partly soluble in water | chemicalbook.comfishersci.ptlabfind.co.kr |

Structure

3D Structure of Parent

Properties

CAS No. |

127171-87-3 |

|---|---|

Molecular Formula |

C16H28N2O4 |

Molecular Weight |

312.4 g/mol |

IUPAC Name |

phthalate;tetramethylazanium |

InChI |

InChI=1S/C8H6O4.2C4H12N/c9-7(10)5-3-1-2-4-6(5)8(11)12;2*1-5(2,3)4/h1-4H,(H,9,10)(H,11,12);2*1-4H3/q;2*+1/p-2 |

InChI Key |

VRUJCFSQHOLHRM-UHFFFAOYSA-L |

SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

Canonical SMILES |

C[N+](C)(C)C.C[N+](C)(C)C.C1=CC=C(C(=C1)C(=O)[O-])C(=O)[O-] |

Synonyms |

Tetramethylammonium phthalate |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Investigations

Design and Synthesis of Tetramethylammonium (B1211777) Phthalate (B1215562)

The synthesis of tetramethylammonium phthalate, a salt formed from the tetramethylammonium cation and the phthalate anion, can be approached through several chemical strategies. These methods range from direct acid-base reactions to more complex metathesis routes.

The most direct and common method for preparing this compound is through the acid-base neutralization reaction between phthalic acid and tetramethylammonium hydroxide (B78521) (TMAH). Phthalic acid is a dicarboxylic acid, meaning it has two acidic protons that can be donated. In this reaction, two equivalents of tetramethylammonium hydroxide react with one equivalent of phthalic acid to form this compound and water.

The idealized reaction is as follows: C₆H₄(COOH)₂ + 2 [N(CH₃)₄]⁺[OH]⁻ → [C₆H₄(COO)₂]²⁻[N(CH₃)₄]₂²⁺ + 2 H₂O

Optimization of this synthesis focuses on several key parameters to maximize yield and purity:

Stoichiometry: Precise control of the molar ratio of reactants is crucial. A 1:2 molar ratio of phthalic acid to tetramethylammonium hydroxide is required for the complete formation of the dibasic salt. Using only one equivalent of TMAH would result in the formation of tetramethylammonium hydrogen phthalate thsci.com.

Solvent: The reaction is typically carried out in an aqueous solution or a polar solvent like methanol (B129727), as both TMAH and phthalic acid have good solubility in these media wikipedia.org. The choice of solvent can influence reaction rate and the ease of product isolation.

Temperature: The reaction is generally performed at room temperature or with gentle heating to ensure complete reaction. Temperature control is important to prevent potential decomposition of the tetramethylammonium cation, which can occur at elevated temperatures wikipedia.org.

Product Isolation: The final product is typically isolated by evaporating the solvent. Recrystallization from a suitable solvent system can be employed to achieve high purity.

Beyond direct neutralization, alternative methods can be employed for the synthesis of tetramethylammonium salts, which are applicable to the formation of this compound.

Salt Metathesis (Ion Exchange): This strategy involves the reaction of a soluble phthalate salt (e.g., sodium phthalate or silver phthalate) with a tetramethylammonium salt, typically a halide like tetramethylammonium chloride. The reaction is driven by the precipitation of an insoluble salt. For example: Na₂[C₆H₄(COO)₂] + 2 [N(CH₃)₄]⁺Cl⁻ → [C₆H₄(COO)₂]²⁻[N(CH₃)₄]₂²⁺ + 2 NaCl(s) This method is advantageous when the starting materials are readily available and the resulting inorganic salt (e.g., NaCl) has low solubility in the chosen solvent system, simplifying purification. Salt metathesis is a well-established method for preparing various tetramethylammonium salts wikipedia.orgwikipedia.org.

Ion-Exchange Chromatography: A solution containing a soluble phthalate salt can be passed through an ion-exchange resin that has been pre-loaded with tetramethylammonium cations. The cations on the resin are exchanged for the cations in the salt solution, resulting in an eluent containing the desired this compound.

The mechanism of the direct synthesis pathway—the reaction between phthalic acid and tetramethylammonium hydroxide—is a classic acid-base neutralization. The process involves the transfer of protons from the carboxylic acid groups of the phthalic acid to the hydroxide ions from TMAH.

First Deprotonation: A hydroxide ion (OH⁻), a strong base, removes a proton (H⁺) from one of the carboxylic acid (-COOH) groups of the phthalic acid molecule. This forms a carboxylate anion (-COO⁻) and a molecule of water.

Second Deprotonation: A second hydroxide ion removes the proton from the remaining carboxylic acid group, resulting in the formation of the phthalate dianion and a second molecule of water.

Ion Pairing: The resulting negatively charged phthalate dianion ([C₆H₄(COO)₂]²⁻) associates with the two positively charged tetramethylammonium cations ([N(CH₃)₄]⁺) present in the solution to form the neutral salt, this compound.

Role of Tetramethylammonium Hydroxide as a Precursor in Diverse Syntheses

Tetramethylammonium hydroxide (TMAH) is a versatile and widely used reagent in organic and inorganic synthesis, serving as a precursor for numerous compounds and as a catalyst in various transformations musechem.comgoogle.com.

TMAH is a strong organic base that readily reacts with a wide range of acids to produce the corresponding tetramethylammonium salts musechem.com. This makes it a valuable precursor when a metal-ion-free organic base is required. The general reaction scheme is an acid-base neutralization, similar to the synthesis of the phthalate salt.

Table 1: Examples of Tetramethylammonium Salts Prepared from TMAH

| Target Salt | Acid or Salt Precursor | Reaction Type | Reference |

|---|---|---|---|

| Tetramethylammonium Fluoride | Hydrofluoric Acid (HF) | Acid-Base Neutralization | wikipedia.org |

| Tetramethylammonium Thiocyanate | Ammonium (B1175870) Thiocyanate (NH₄SCN) | Metathesis with NH₃ evolution | wikipedia.org |

| Tetramethylammonium Borohydride | Sodium Borohydride (NaBH₄) | Salt Metathesis | wikipedia.org |

This reactivity allows for the synthesis of a diverse library of tetramethylammonium salts with various anions for applications ranging from chemical analysis to materials science.

The utility of TMAH extends beyond simple salt formation. Its properties as a strong, non-metallic base and a source of tetramethylammonium cations make it a key component in several advanced organic reactions.

Phase-Transfer Catalyst: The tetramethylammonium cation can form ion pairs with anions, facilitating their transfer from an aqueous phase to an organic phase where a reaction can occur chemkente.com. This is particularly useful in reactions like the synthesis of alkyl halides, where TMAH can increase reaction efficiency and yield chemkente.com.

Base Catalyst: TMAH serves as an effective base catalyst in numerous organic transformations. It is used in the hydrolysis (saponification) of esters to produce carboxylate salts and alcohols chemkente.com. It also promotes aldol (B89426) condensation reactions by deprotonating a carbonyl compound, generating a reactive enolate intermediate chemkente.com.

Catalyst in Polymer Chemistry: In the field of silicones, TMAH is widely used as a "temporary catalyst" for the polymerization of siloxanes to produce products like dimethyl silicone oil and silicone resins musechem.comgoogle.com. A key advantage is that upon heating, it decomposes into volatile products (trimethylamine and dimethyl ether), leaving no residue in the final polymer wikipedia.orggoogle.com.

Thermochemolysis Reagent: In analytical chemistry, TMAH is used as a reagent for thermochemolysis, a technique that combines pyrolysis with in-situ chemical derivatization. It is particularly effective for the analysis of carboxylic acids and nucleobases via gas chromatography-mass spectrometry (GC-MS) nih.gov.

Table 2: Roles of TMAH in Various Organic Transformations

| Reaction Type | Role of TMAH | Function | Reference |

|---|---|---|---|

| Ester Hydrolysis | Base Catalyst | Breaks ester bonds | chemkente.com |

| Aldol Condensation | Base Catalyst | Deprotonates carbonyl compound to form enolate | chemkente.com |

| Silicone Polymerization | Catalyst | Initiates polymerization of siloxanes | musechem.comgoogle.com |

| Nitrobenzene/Aniline Condensation | Base Catalyst | Promotes condensation reaction | google.com |

Crystallographic Studies and Supramolecular Architecture

Single Crystal X-ray Diffraction Analysis of Tetramethylammonium (B1211777) Phthalate (B1215562) and Related Dicarboxylates.nih.govnih.gov

Single-crystal X-ray diffraction allows for the precise determination of bond lengths, bond angles, and unit cell dimensions, which collectively define the crystal structure. nih.gov For ionic compounds like tetramethylammonium dicarboxylates, this technique reveals how the constituent cations and anions pack in the crystal lattice.

A study of the related compound, tetramethylammonium hydrogen terephthalate (B1205515), provides a valuable model for understanding the crystallographic features of tetramethylammonium phthalate. The analysis of this terephthalate salt revealed a monoclinic crystal system with the space group C2/c. nih.govresearchgate.net The unit cell parameters were determined as a = 16.0585(4) Å, b = 9.1527(2) Å, c = 11.5866(3) Å, and β = 132.915(2)°. nih.gov

| Crystal Data for Tetramethylammonium Hydrogen Terephthalate | |

| Empirical Formula | C₁₂H₁₇NO₄ |

| Formula Weight | 239.27 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.0585(4) |

| b (Å) | 9.1527(2) |

| c (Å) | 11.5866(3) |

| β (°) ** | 132.915(2) |

| Volume (ų) ** | 1247.21(7) |

| Z | 4 |

Determination of Molecular Conformations and Asymmetric Unit Characteristics.nih.gov

In the case of tetramethylammonium hydrogen terephthalate, the asymmetric unit contains one-half of the tetramethylammonium cation and one-half of the hydrogen terephthalate monoanion. nih.gov This indicates that both the cation and the anion possess crystallographic symmetry elements. The nitrogen atom of the tetramethylammonium cation is located on a twofold rotation axis, and the center of mass of the terephthalate anion lies on a center of inversion. nih.govresearchgate.net The tetramethylammonium cation exhibits a typical tetrahedral geometry.

Elucidation of Crystal Packing Arrangements and Translational Symmetry.nih.gov

The crystal packing of tetramethylammonium hydrogen terephthalate is characterized by a three-dimensional supramolecular network. nih.gov The terephthalate anions are linked end-to-end by strong, symmetric O-H···O hydrogen bonds, forming one-dimensional polymeric chains. nih.govresearchgate.net These chains are then interconnected by the tetramethylammonium cations through weaker C-H···O hydrogen bonds. nih.gov This arrangement demonstrates how ions with different shapes and charge distributions assemble into a stable, ordered lattice. The translational symmetry of the crystal is described by the unit cell parameters and the symmetry operations of the C2/c space group.

Analysis of Intermolecular Interactions within the Solid State.nih.govnih.gov

The solid-state structure of this compound and its analogs is stabilized by a variety of non-covalent interactions. These interactions, while individually weak, collectively dictate the crystal's cohesion and properties.

In hydrogen phthalate salts, the carboxyl and carboxylate groups are potent hydrogen bond donors and acceptors. researchgate.net In the structure of tetramethylammonium hydrogen terephthalate, a very short and strong symmetric O-H···O hydrogen bond with an O···O distance of 2.4610(19) Å links the terephthalate anions into chains. nih.govresearchgate.net In other phthalate salts, both intramolecular and intermolecular O-H···O hydrogen bonds are observed, with O···O distances typically ranging from 2.397(2) Å for intramolecular bonds to over 2.6 Å for some intermolecular bonds. nih.gov While the tetramethylammonium cation itself cannot form N-H···O bonds, in salts with other cations like guanidinium, strong N-H···O interactions are pivotal in forming the supramolecular assembly. yu.edu.joyu.edu.jo

| Hydrogen Bond Geometry for Tetramethylammonium Hydrogen Terephthalate (Å, °) | |

| D–H···A | D–H |

| O–H···O | - |

| C–H···O | 0.96 |

| C–H···O | 0.96 |

| Note: Data is for the terephthalate isomer. D, H, and A represent donor, hydrogen, and acceptor atoms, respectively. |

In addition to hydrogen bonding, other weak interactions can play a role in the crystal packing of tetramethylammonium salts. Cation-π interactions between the tetramethylammonium cation and the aromatic ring of the phthalate anion are plausible and have been studied in other systems. nih.gov These interactions contribute to the binding of quaternary ammonium (B1175870) ions to aromatic groups. nih.gov Furthermore, in crystals containing nitrile or other nitrogen-containing functional groups, C-H···N interactions have been observed to link anions into chains, which are then separated by columns of tetramethylammonium cations. While not dominant in simple phthalate salts, these types of interactions are important considerations in more complex crystal engineering scenarios.

Supramolecular Self-Assembly Principles and Network Formation

The solid-state structure of tetramethylammonium salts with aromatic dicarboxylates is a prime example of supramolecular self-assembly, where directional intermolecular interactions guide the arrangement of cations and anions into well-defined, extended networks. The primary driving forces for this assembly are strong hydrogen bonds involving the carboxylate groups of the phthalate anion and weaker C-H···O interactions involving the tetramethylammonium cation.

A closely related compound, tetramethylammonium hydrogen terephthalate (the para-isomer of phthalate), provides significant insight into the structural motifs that can be expected. In its crystal structure, the terephthalate anions are linked into infinite chains, which are then cross-linked by the tetramethylammonium cations to form a stable three-dimensional architecture. nih.gov

Formation of One-Dimensional Polymeric Chains via Anion Interactions

A defining feature in the crystal structure of acidic salts of dicarboxylic acids is the formation of one-dimensional (1D) polymeric chains through interactions between the anions. nih.gov In the case of tetramethylammonium hydrogen terephthalate, the terephthalate anions are linked end-to-end by very short and strong, symmetric O—H···O hydrogen bonds. nih.govresearchgate.net This interaction involves a hydrogen atom positioned centrally between two oxygen atoms of the carboxyl groups from adjacent anions, creating a robust, repeating supramolecular chain. nih.gov The O···O distance in this bond is exceptionally short, measured at 2.4610 (19) Å, indicating a very strong interaction that serves as the primary organizational element, or "backbone," of the crystal structure. nih.govresearchgate.net

Influence of Charge Delocalization and Sharing within Carboxylate Moieties

The distribution of charge within the carboxylate groups of the phthalate anion is a critical factor in its bonding behavior. In tetramethylammonium hydrogen terephthalate, the charge is shared between the two carboxylate groups at opposite ends of the anion. nih.gov This delocalization is evidenced by the specific bond lengths within the carboxylate moiety and its participation in the strong, symmetric O—H···O hydrogen bond. This charge sharing stabilizes the anion and influences the geometry and strength of the hydrogen bonds it can form. Theoretical studies on tetramethylammonium salts further illuminate how the polarization of bonds within the anion leads to specific charge distributions that govern the cation-anion interactions. In anions with two oxygen atoms sharing a negative charge, like carboxylates, the electron density is pulled from the carboxyl carbon, creating highly negative oxygen centers that readily participate in hydrogen bonding.

Rational Crystal Engineering for Controlled Architectures

Rational crystal engineering involves the deliberate design and control of crystal structures to achieve desired material properties. For compounds like this compound, this practice focuses on manipulating the non-covalent interactions that guide supramolecular assembly.

Strategies for Modulating Solid-State Structures

Modulating the solid-state structures of molecular salts can be achieved through several strategies. One key approach is modifying the chemical structure of the constituent ions. For instance, changing the position of the carboxyl groups on the benzene (B151609) ring (e.g., from phthalate to isophthalate (B1238265) or terephthalate) dramatically alters the angles and distances between hydrogen bonding sites, leading to different network topologies. rsc.org Another strategy involves solvent selection during crystallization. The polarity of the solvent can influence which intermolecular interactions are favored during self-assembly, potentially leading to different crystal forms or solvates. nih.govrsc.org The stoichiometry between the cation and anion can also be varied to create different hydrogen bonding patterns and packing arrangements.

Investigation of Conformational Polymorphism and Crystallization Conditions

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a significant phenomenon in crystal engineering. rsc.org For flexible molecules, this can manifest as conformational polymorphism, where the molecule adopts different shapes in different crystal forms. While the tetramethylammonium and phthalate ions themselves are relatively rigid, subtle changes in their relative orientations and packing can lead to different polymorphs.

The crystallization conditions play a crucial role in determining which polymorph is obtained. Key factors that can be controlled include:

Solvent: Different solvents can lead to the formation of different polymorphs or solvates due to varying molecule-solvent interactions. nih.gov

Temperature: Temperature affects the kinetics and thermodynamics of nucleation and crystal growth, often allowing for the isolation of either a kinetically favored metastable form or the thermodynamically stable form.

Supersaturation: The rate at which supersaturation is achieved can influence which polymorphic form nucleates first.

Systematic investigation of these parameters is essential for controlling the crystallization process and consistently producing a desired polymorphic form of this compound.

Data Tables

Table 1: Crystallographic Data for Tetramethylammonium Hydrogen Terephthalate Data extracted from a study on a closely related isomer, providing a model for the crystallographic properties of such salts. nih.gov

| Parameter | Value |

| Chemical Formula | C₄H₁₂N⁺·C₈H₅O₄⁻ |

| Molecular Weight (Mr) | 239.27 |

| Crystal System | Monoclinic |

| Space Group | C2/c |

| a (Å) | 16.0585 (4) |

| b (Å) | 9.1527 (2) |

| c (Å) | 11.5866 (3) |

| β (°) | 132.915 (2) |

| Volume (V) (ų) | 1247.21 (7) |

| Temperature (K) | 298 |

Table 2: Key Hydrogen Bond Distances Illustrative data from the tetramethylammonium hydrogen terephthalate structure. nih.govresearchgate.net

| Bond Type | Interaction | Distance (Å) | Description |

| Strong | O—H···O | 2.4610 (19) | Links anions into a 1D polymeric chain. |

| Weak | C—H···O | ~3.1-3.4 | Links cations and anions to form a 3D network. |

Molecular Recognition and Host Guest Chemistry

Fundamental Principles of Organic Ammonium (B1175870) Ion Recognition

Molecular recognition of organic ammonium ions by synthetic receptors is a cornerstone of supramolecular chemistry, mimicking fundamental biological processes. The binding is governed by a combination of non-covalent interactions, and the design of the host molecule dictates the strength and selectivity of the complexation. nih.gov

Key principles include:

Complementarity : The host's binding site must be geometrically and electronically complementary to the guest ammonium ion. This involves matching size, shape, and the spatial arrangement of interaction sites. nih.gov

Preorganization : Hosts that are rigidly pre-organized to present a convergent binding pocket for the guest will form more stable complexes, as less conformational entropy is lost upon binding. nih.gov

Non-Covalent Interactions : The stability of the host-guest complex arises from the sum of multiple weak interactions, including hydrogen bonds, electrostatic forces, cation-π interactions, and hydrophobic effects. nih.gov

Synthetic hosts for ammonium ions are diverse, ranging from crown ethers and cryptands, which primarily use hydrogen bonding and ion-dipole interactions, to larger, more complex structures like calixarenes and cyclophanes that utilize cation-π and hydrophobic interactions. nih.gov

Host-Guest Interactions Involving Tetramethylammonium (B1211777) Phthalate (B1215562) as Guest or Component

As a quaternary ammonium salt, tetramethylammonium phthalate lacks the acidic protons of primary, secondary, or tertiary ammonium ions. Consequently, its host-guest chemistry is dominated by interactions with the tetramethylammonium (TMA) cation, which cannot act as a hydrogen bond donor. The phthalate anion acts as the counter-ion in these systems.

The binding affinity of the tetramethylammonium cation has been quantified with various synthetic hosts, revealing a strong dependence on the host's structure and the solvent used. Aromatic hosts, such as cyclophanes and resorcinarenes, are particularly effective at binding TMA through cation-π and ion-pair interactions.

For instance, studies using ¹H NMR titrations have determined the association constants (Kₐ) for TMA with a series of flexible cyclophane receptors in chloroform (B151607) (CDCl₃). A cyclophanic tetraether demonstrated a significantly higher binding constant than its parent tetraester, highlighting how subtle structural modifications to the host can optimize the binding cavity and enhance affinity by over 15-fold. sci-hub.ru In another study, functionalizing a C-pentylresorcinarene host with a bromo-substituent was shown to dramatically increase the binding constant for tetramethylammonium chloride in chloroform, an effect attributed to the increased acidity of the host's phenolic hydroxyl groups, which strengthens the ion-pair interaction. scholaris.ca

Water-soluble hosts, such as sulfonated calixarenes, also exhibit very high affinity for quaternary ammonium cations, including TMA. These interactions are driven by a combination of electrostatic attraction between the anionic sulfonate groups and the TMA cation, as well as the hydrophobic effect, which favors the encapsulation of the organic cation within the calixarene's nonpolar cavity. scispace.com

| Host Molecule | Guest Salt | Solvent | Association Constant (Kₐ, M⁻¹) | Reference |

|---|---|---|---|---|

| Cyclophanic Tetraester (1) | TMA Picrate | CDCl₃ | 15.1 | sci-hub.ru |

| Cyclophanic Tetraether (2) | TMA Picrate | CDCl₃ | 230 | sci-hub.ru |

| C-pentylresorcinarene | TMA Chloride | CDCl₃ | K₁ = 5.10 x 10⁴ | scholaris.ca |

| 2-bromo-C-pentylresorcinarene | TMA Chloride | CDCl₃ | K₁ = 3.63 x 10⁵ | scholaris.ca |

| Tetrasulfonated Calix acs.orgarene | Choline (a quaternary ammonium ion) | Water | 5 x 10⁴ to 8 x 10⁴ | scispace.com |

This table presents selected binding affinities for the tetramethylammonium (TMA) cation or similar quaternary ammonium ions with various synthetic hosts. Note that K₁ refers to the first binding constant in systems with multiple equilibria.

The solvent plays a critical role in modulating the strength and nature of host-guest interactions. The choice of solvent can influence the conformation of the host, the solvation of both the host and guest, and the strength of the non-covalent forces driving complexation.

In nonpolar organic solvents like chloroform, electrostatic and ion-dipole interactions are magnified, leading to very strong binding of ion pairs like tetramethylammonium chloride with hosts capable of forming strong ion-pair contacts. scholaris.ca The lack of solvent competition allows for the full expression of these attractive forces.

Conversely, in polar, competitive solvents like water, the dynamics change significantly. Water molecules can effectively solvate both the cation and the anion, weakening direct electrostatic interactions between the host and guest. In such environments, the hydrophobic effect often becomes the dominant driving force for complexation. scispace.comacs.org For a host like p-sulfonatocalix acs.orgarene, the encapsulation of the nonpolar methyl groups of the TMA cation into the hydrophobic cavity of the host is entropically favorable as it releases ordered water molecules from the surfaces of the host and guest into the bulk solvent. acs.org

The recognition of the tetramethylammonium cation is a multi-faceted process where several non-covalent interactions work in concert.

Cation-π Interactions : This is a primary interaction for TMA with aromatic hosts like cyclophanes and calixarenes. It involves the electrostatic attraction between the positive charge of the TMA cation and the electron-rich π-face of the aromatic rings of the host. The geometry of the host cavity is crucial for maximizing this interaction. sci-hub.ru

Electrostatic and Ion-Pairing Interactions : In systems involving charged hosts (e.g., sulfonated calixarenes) or in the binding of a salt (e.g., tetramethylammonium chloride), direct electrostatic attraction is a major contributor. For neutral hosts in organic solvents, the host often binds the entire ion pair, with interactions directed at both the cation and its counter-anion. scholaris.ca

Hydrophobic Effect : In aqueous media, the hydrophobic effect is a powerful driving force. The desire to minimize the disruption of the hydrogen-bonding network of water causes nonpolar moieties—in this case, the methyl groups of TMA and the hydrophobic cavity of a host—to associate, leading to a net favorable change in free energy. acs.org

Because TMA is a quaternary ammonium ion, it cannot participate in hydrogen bonding as a donor, distinguishing its recognition from that of primary, secondary, or tertiary ammonium ions. nih.gov

Anion Recognition Specificity with Phthalate Isomers

The recognition of the phthalate anion and its isomers (isophthalate and terephthalate) presents a different set of challenges centered on shape selectivity, charge distribution, and the directionality of hydrogen bonds. Synthetic receptors for dicarboxylates must possess binding sites that are complementary to the size, geometry, and charge separation of the target anion.

The ability of a synthetic receptor to differentiate between the geometric isomers of phthalate—ortho (1,2-dicarboxylate), iso (1,3-dicarboxylate), and tere (1,4-dicarboxylate)—is a hallmark of sophisticated molecular recognition. This selectivity arises from the precise spatial arrangement of binding motifs within the host's cavity.

Receptors for dicarboxylates often employ multiple hydrogen bond donors (like amides or ureas) and/or Lewis acidic sites organized within a macrocyclic or cleft-like structure. The rigidity and geometry of this structure are paramount for selectivity.

A receptor designed for ortho-phthalate would need two convergent binding groups positioned to interact with carboxylates separated by approximately 120°.

A receptor for isophthalate (B1238265) would require binding sites arranged at a wider angle to accommodate the 1,3-substitution pattern.

A linear receptor would be best suited for the para-substituted terephthalate (B1205515) , matching the larger distance between the two carboxylate groups.

Recent research into "ultracycles" as hosts for dicarboxylates demonstrates the principle of size-matching. These large macrocycles show strong binding affinities and selectivity for linear dicarboxylates of a specific length that perfectly fits within the host cavity, maximizing cooperative hydrogen bonding and anion-π interactions. nih.gov While this study focused on aliphatic dicarboxylates, the principle directly applies to aromatic isomers: a host's affinity is maximized when the distance and geometry of its binding sites perfectly match that of the guest dicarboxylate. nih.gov Shorter or longer guests, or those with a mismatched geometry like the bent phthalate isomers in a linear cavity, would exhibit weaker binding. nih.gov Therefore, achieving high selectivity for one phthalate isomer over the others requires a host with a well-defined and rigid binding pocket tailored to the specific geometry of the target.

Design and Evaluation of Fluorescent Sensing Systems for Phthalates

The detection of phthalates, which are classified as priority environmental contaminants, has spurred the development of innovative fluorescent sensing systems. nih.gov The design of optical probes for phthalates presents a challenge due to the lack of functional groups on phthalate molecules that are active in common sensing mechanisms like photoinduced electron transfer (PET) or Förster resonance energy transfer (FRET). acs.org To overcome this, researchers are exploring alternative strategies, such as aggregation-induced emission (AIE) and disaggregation-induced emission (DIE), which rely on changes in the physical state and intramolecular motion of the sensor molecule upon binding with the analyte. nih.govacs.org

One successful approach involves an amphiphilic BODIPY derivative (BOD-Bea) engineered to self-assemble into non-fluorescent aggregates in aqueous solutions. nih.gov Upon interaction with dipentyl phthalate (DPP), these aggregates break apart, causing a significant enhancement in both fluorescence and absorption. nih.gov This DIE mechanism is driven by synergistic interactions: π-π stacking between the sensor and the phthalate's benzene (B151609) ring, and hydrophobic interactions with the alkyl chains. nih.gov This system demonstrates a linear correlation between signal intensity and DPP concentration, with calculated limits of detection (LOD) of 0.11 μM for fluorescence and 1.24 μM for absorption measurements. nih.gov The practicality of this design has been demonstrated through its use in creating instrument-free solid sensors, such as test papers and hydrogels, for rapid phthalate monitoring. nih.gov

Another novel strategy utilizes a trifluorene molecule modified with nitrophenyl groups, which forms porous crystalline ribbons. acs.org In the absence of an analyte, the nitrophenyl groups can rotate, providing a non-radiative pathway for energy decay and resulting in low fluorescence. acs.org When phthalate molecules diffuse into the pores of these crystalline ribbons, they become noncovalently bound, which effectively suppresses the rotation of the nitrophenyl groups. acs.org This restriction of intramolecular motion closes the non-radiative decay channel, leading to a significant enhancement of fluorescence emission. acs.org This particular sensor has shown exceptionally high sensitivity, with a limit of detection for the widely used di(2-ethylhexyl) phthalate (DEHP) as low as 0.03 ppb. acs.org The utility of this sensor has been validated by detecting phthalates released from commercial polyvinyl chloride (PVC) products, confirming its potential for real-world applications. acs.org

Comparison of Fluorescent Sensing Systems for Phthalates

| Sensing Strategy | Probe Molecule | Mechanism | Target Analyte | Limit of Detection (LOD) | Key Interaction |

|---|---|---|---|---|---|

| Disaggregation-Induced Emission (DIE) | Amphiphilic BODIPY derivative (BOD-Bea) | Analyte binding causes disaggregation of non-fluorescent probes, switching fluorescence "on". | Dipentyl Phthalate (DPP) | 0.11 µM (Fluorescence) | π-π stacking and hydrophobic interactions. nih.gov |

| Suppression of Intramolecular Motion | Trifluorene with nitrophenyl groups | Analyte diffusion into crystalline pores restricts molecular rotation, enhancing emission. | Di(2-ethylhexyl) phthalate (DEHP) | 0.03 ppb | Noncovalent binding within porous crystals. acs.org |

Integration in Supramolecular Assemblies and Functional Systems

The phthalate anion is a versatile building block in the construction of supramolecular architectures due to its capacity as both a hydrogen-bond donor and acceptor. researchgate.net This allows for the formation of robust and organized networks, such as chains, sheets, and ribbons, through self-assembly processes involving interactions like N-H···O and O-H···O hydrogen bonds. researchgate.net These principles of self-assembly enable the integration of phthalates into larger, functional systems.

Application in Supramolecular Solvents for Extraction Methodologies

Supramolecular solvents (SUPRASs) represent a new generation of extraction media that are gaining attention as an alternative to traditional organic solvents. nih.gov These are nanostructured liquids formed through the spontaneous self-assembly of amphiphilic compounds in solution. nih.govmdpi.com The resulting structures, such as reverse micelles, create unique microenvironments with multiple binding sites and varying polarities, making them highly efficient for the selective extraction of target analytes, including phthalates. nih.gov

The extraction process using SUPRASs offers several advantages, including speed, ease of use, and reduced consumption of toxic solvents. nih.gov The efficiency of a SUPRAS is attributed to several factors. Molecular dynamics simulations and experimental studies have shown that the nanostructured nature of the solvent provides a larger contact surface area for interaction with the sample matrix. mdpi.com Furthermore, these solvents can form a greater variety of hydrogen bonds with the target analytes compared to conventional solvents, leading to stronger and more stable interactions. mdpi.com For example, a SUPRAS prepared with octanoic acid reverse micelles has demonstrated significantly higher extraction efficiency for phenolic compounds than traditional solvents like methanol (B129727) or ethanol. mdpi.com The encapsulation of analytes within the SUPRAS droplets can be visualized using techniques like Confocal Laser Scanning Microscopy (CLSM). mdpi.com

The versatility of SUPRASs has been demonstrated in their application for extracting a wide range of organic and inorganic compounds from various environmental, food, and biological samples. nih.gov

Applications of Supramolecular Solvents (SUPRASs) in Extraction

| SUPRAS-Based Method | Sample Type | Target Analyte | Detection Method | Recovery (%) | LOD (µg/L) |

|---|---|---|---|---|---|

| Ultrasound-Assisted SUPRAS Extraction | Environmental Water | Chlorophenols | HPLC | 83.0–89.3 | 0.0015–0.0020 nih.gov |

| Vesicular SUPRAS Extraction | Milk, Egg, Honey | Tetracyclines | HPLC | ~110 | 0.7–3.4 nih.gov |

| General SUPRAS Extraction | Not Specified | Phthalates | HPLC-UV | 91.0–108 | 0.10–0.70 nih.gov |

| Ultrasound-Assisted SUPRAS Extraction | Biological, Environmental, Food | Inorganic arsenic | GFAAS | ~95 | 0.002 nih.gov |

Molecular-Level Description of Grafted Supramolecular Assemblies

The controlled formation of supramolecular assemblies can be achieved by using chemically modified surfaces as templates. nih.gov Covalently grafting molecules onto a substrate, such as graphite (B72142), creates surface defects or "pins" that directly influence the two-dimensional crystallization of self-assembling molecules at the liquid-solid interface. nih.gov This approach provides a powerful method for controlling the nucleation, growth, and morphology of supramolecular networks. nih.gov

A molecular-level understanding of this process has been gained by studying the self-assembly of molecules like 5-octadecyloxy-isophthalic acid on arylated graphite surfaces. nih.gov The randomly grafted aryl groups act as physical barriers. When the isophthalic acid molecules assemble, they form domains in the areas between these pins. nih.gov The presence of the grafted defects locally disrupts the supramolecular network in several ways:

Disruption of Bonding: The pins can displace several self-assembling molecules, interfering with the normal hydrogen-bonding patterns and the interdigitation of alkyl chains that hold the network together. nih.gov

Formation of Defects: The grafted sites can promote the formation of stacking faults that propagate across several lamellae within a crystalline domain. nih.gov

Creation of Voids: Clusters of grafted pins can create larger holes or voids within the 2-D crystal structure. nih.gov

By controlling the surface density of these grafted pins, it is possible to tune the morphology of the resulting self-assembled monolayer, for instance, by creating polycrystalline surfaces with enhanced thermal stability. nih.gov This use of grafted assemblies serves as a test bed for investigating and controlling 2-D crystallization, demonstrating how surface modifications can direct molecular organization at a fundamental level. nih.govnih.gov

Catalytic Applications and Reaction Pathways

Tetramethylammonium (B1211777) Carboxylate Salts as Catalysts

Tetramethylammonium carboxylate salts have emerged as versatile catalysts in various organic reactions. Their efficacy stems from the synergistic effect of the non-coordinating, charge-diffuse tetramethylammonium cation and the nucleophilic or basic nature of the carboxylate anion. These salts are often employed in solution, for example, as a 50 wt % solution in ethylene (B1197577) glycol for polyisocyanate resin/polyurethane (PIR/PUR) foam applications. google.com The catalyst can be prepared by neutralizing a tetramethylammonium hydroxide (B78521) solution with the corresponding carboxylic acid, followed by the removal of methanol (B129727) and water through vacuum distillation. google.com

A significant application of tetramethylammonium carboxylate salts is in the catalysis of isocyanate trimerization to produce polyisocyanurates. google.com This reaction is a cornerstone in the production of rigid polyurethane foams, where the isocyanurate rings impart enhanced thermal stability and fire resistance to the polymer structure. The general mechanism for the anionic trimerization of isocyanates involves the nucleophilic addition of the catalyst to the isocyanate's carbon atom, forming a nucleophilic anionic intermediate. This intermediate then reacts with two more isocyanate molecules to form the stable trimeric isocyanurate ring. acs.org

While various carboxylates can be used, research has shown that sterically hindered carboxylate salts paired with tetraalkylammonium ions, such as tetramethylammonium pivalate (B1233124), offer good thermal stability. google.com The carboxylates themselves are often considered precatalysts. They react with an excess of the aromatic isocyanate to irreversibly form deprotonated amide species, which are highly nucleophilic and act as the true active catalysts in the trimerization process. acs.org

The selection of the carboxylate anion and the quaternary ammonium (B1175870) cation can influence the catalytic activity and the properties of the final product. For instance, α,β-unsaturated carboxylate salts like tetramethylammonium acrylate (B77674) and tetramethylammonium maleate (B1232345) are also effective in this capacity. google.com

| Catalyst Example | Application | Key Feature |

| Tetramethylammonium pivalate | Isocyanate trimerization | Thermally stable catalyst composition. google.com |

| Tetramethylammonium acrylate | Isocyanate trimerization | Effective α,β-unsaturated carboxylate salt catalyst. acs.org |

| Tetramethylammonium maleate | Isocyanate trimerization | Another example of an effective α,β-unsaturated salt. google.com |

| Tetramethylammonium 2-ethylhexanoate | Isocyanate trimerization | Used in processes for producing isocyanate trimers. google.com |

Beyond isocyanate chemistry, tetramethylammonium carboxylate salts catalyze a range of other organic transformations. These metal-free catalyst systems are gaining attention due to their mild reaction conditions and tolerance of various functional groups.

One notable example is the C-silylation of terminal alkynes. acs.orgchemrxiv.org In this reaction, a quaternary ammonium pivalate, such as tetramethylammonium pivalate (TMAP), in combination with a silylating agent like N,O-bis(trimethylsilyl)acetamide (BSA), facilitates the deprotonation of the terminal alkyne and subsequent silylation. acs.orgchemrxiv.org This method is advantageous as it avoids the use of strong metal-based or nucleophilic hydroxide bases. acs.orgchemrxiv.org The reaction proceeds under mild conditions and can even accommodate the simultaneous O- or N-silylation of acidic hydroxyl or amine groups within the substrate. acs.orgchemrxiv.org

The catalytic cycle is believed to involve a turnover-determining deprotonation step, as suggested by Hammett plot analysis. acs.orgchemrxiv.org This highlights the role of the carboxylate anion as a Brønsted base in activating the alkyne substrate.

Role of Tetramethylammonium Species in Phase Transfer Catalysis

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases, typically an aqueous phase and an organic phase. wikipedia.org Quaternary ammonium salts, including tetramethylammonium species, are common phase-transfer catalysts. wikipedia.orgalfachemic.com They function by transporting an anionic reactant from the aqueous phase into the organic phase, where it can react with the organic-soluble substrate. crdeepjournal.org

However, the size of the alkyl groups on the ammonium cation is crucial for its effectiveness. Very small quaternary cations like tetramethylammonium (TMA) can be too soluble in the aqueous phase and may not efficiently transfer anions to the organic phase. operachem.com In contrast, larger, more lipophilic cations like tetrabutylammonium (B224687) are often more effective as they can partition more readily into the organic phase with the reactant anion. core.ac.uk

The fundamental principle of PTC using a quaternary ammonium salt (Q⁺X⁻) involves the exchange of its anion (X⁻) with the reactant anion (Y⁻) from the aqueous phase at the liquid-liquid interface. operachem.com The resulting ion pair (Q⁺Y⁻) is sufficiently lipophilic to dissolve in the organic phase. crdeepjournal.org Once in the organic phase, the anion Y⁻ is poorly solvated, or "naked," rendering it highly reactive towards the organic substrate. operachem.com After the reaction, the newly formed anion re-pairs with the catalyst cation, which then migrates back to the interface or aqueous phase to repeat the cycle. crdeepjournal.org

This process accelerates the reaction rate by overcoming the phase incompatibility of the reactants. The efficiency of the catalyst is influenced by several factors, including the structure of the catalyst, the nature of the organic solvent, and the concentration of salts in the aqueous phase. operachem.com

Phase-transfer catalysis is widely applied in esterification and transesterification reactions due to its mild conditions and high yields. mdpi.com In PTC esterification, a carboxylate anion is transferred from the aqueous phase to the organic phase to react with an alkylating agent (e.g., an alkyl halide). mdpi.com The process can be described in two main steps: the mass transfer of the active ion pair from the aqueous to the organic phase, and the subsequent chemical reaction in the organic phase. mdpi.com

Tetramethylammonium compounds can also be involved in transesterification. For instance, tetramethylammonium methyl carbonate has been shown to be an effective metal-free catalyst for the transesterification of various esters with alcohols. rsc.org In this system, highly active tetramethylammonium alkoxide species are generated in situ. These species can effectively catalyze the reaction and are particularly useful for substrates that might deactivate conventional metal salt catalysts, such as amino alcohols and sugar derivatives. rsc.org

Photocatalytic Applications of Tetramethylammonium-Derived Materials

While tetramethylammonium phthalate (B1215562) itself is not a primary photocatalyst, materials derived from or involving tetramethylammonium ions have been studied in the context of photocatalysis. The focus is often on the degradation of these compounds or their use in creating composite photocatalytic materials.

The photocatalytic degradation of tetramethylammonium (TMA) ions in aqueous suspensions of titanium dioxide (TiO₂) has been investigated. acs.org Studies show that the degradation of TMA can proceed via H-atom abstraction by hydroxyl radicals, leading to a stepwise demethylation process. acs.org Interestingly, the photocatalytic oxidation of TMA at acidic conditions is suggested to occur through free hydroxyl radicals in the bulk solution rather than on the surface of the TiO₂. acs.org

Furthermore, related quaternary ammonium compounds have been used to create novel photocatalysts. For example, tetraethylammonium (B1195904) tetrachloroferrate has been demonstrated as a heterogeneous catalyst for the photooxidation of toluene (B28343) using visible and near-UV light. researchgate.net Such research indicates the potential for designing new photocatalytic materials based on the broader class of quaternary ammonium salts, although specific applications for materials directly derived from tetramethylammonium phthalate are less documented. The development of composite materials, such as combining TiO₂ with other substances, is a growing strategy to enhance photocatalytic activity by leveraging the complementary benefits of different materials. researchgate.net

Photocatalytic Degradation of Organic Pollutants (e.g., Dimethyl Phthalate)

The non-metal doped mesoporous titania, synthesized using methods involving tetramethylammonium hydroxide, demonstrates significant efficacy in the photocatalytic degradation of persistent organic pollutants, such as dimethyl phthalate (DMP). The degradation process is a complex series of reactions initiated by the absorption of light by the TiO₂ photocatalyst.

Upon irradiation with UV or visible light (in the case of doped TiO₂), electron-hole pairs are generated in the semiconductor material. These charge carriers migrate to the catalyst surface and initiate redox reactions. The holes (h⁺) can oxidize water molecules or hydroxide ions to produce highly reactive hydroxyl radicals (•OH), which are powerful oxidizing agents. The electrons (e⁻) can reduce adsorbed oxygen molecules to form superoxide (B77818) radical anions (•O₂⁻), which can further react to produce other reactive oxygen species.

The degradation of dimethyl phthalate on the surface of TiO₂ primarily proceeds through attack by these hydroxyl radicals. The reaction pathways can vary depending on the specific conditions, such as the presence of other electron acceptors.

In a typical TiO₂-UV-O₂ system, the degradation of DMP is believed to be initiated by the hydroxyl radical attacking the aromatic ring of the DMP molecule. nih.gov This leads to the formation of hydroxylated intermediates. Key identified intermediate products include dimethyl 3-hydroxyphthalate and dimethyl 2-hydroxyphthalate. nih.gov These intermediates are subsequently subjected to further oxidation, leading to the opening of the aromatic ring and eventual mineralization into carbon dioxide and water. nih.gov

Another proposed pathway involves the attack on the alkyl (methyl) chain of the dimethyl phthalate molecule. nih.gov This can lead to the formation of phthalic acid as a major intermediate. nih.gov The subsequent degradation of phthalic acid is also driven by hydroxyl radical attack.

Adsorption: Dimethyl phthalate molecules adsorb onto the surface of the TiO₂ photocatalyst.

Photogeneration of Reactive Species: Upon illumination, electron-hole pairs are generated, leading to the formation of hydroxyl radicals and other reactive oxygen species.

Radical Attack and Intermediate Formation: Hydroxyl radicals attack the dimethyl phthalate molecule, either at the aromatic ring or the ester side chains, forming various hydroxylated and de-esterified intermediates.

Ring Opening and Mineralization: The aromatic ring of the intermediate products is opened through further oxidation, leading to the formation of smaller aliphatic compounds, which are ultimately mineralized to CO₂, H₂O, and inorganic ions.

| Intermediate Compound | Proposed Formation Pathway | Reference |

|---|---|---|

| Dimethyl 3-hydroxyphthalate | Hydroxyl radical attack on the aromatic ring. | nih.gov |

| Dimethyl 2-hydroxyphthalate | Hydroxyl radical attack on the aromatic ring. | nih.gov |

| Phthalic Acid | Attack on the alkyl chain and subsequent hydrolysis of the ester groups. | nih.gov |

| Methyl Salicylates | Intermediate formed during the degradation process. | nih.gov |

The efficiency of this photocatalytic degradation is significantly enhanced by the use of non-metal doped mesoporous titania due to its increased visible light absorption and high surface area, which provides more active sites for the reaction to occur.

Ion Exchange Phenomena and Membrane Science

Anion Exchange Mechanisms of Phthalate (B1215562) and Related Dicarboxylates

The behavior of phthalate and other dicarboxylates in anion exchange systems is fundamental to their application in chromatography and separation sciences.

In anion exchange chromatography, the separation of ions is based on their respective affinities for the stationary phase. wikipedia.orglibretexts.org Dicarboxylates, including phthalate, are often used as eluents to facilitate the separation of other anions. researchgate.net The affinity of a dicarboxylate for the stationary phase is influenced by factors such as its molecular structure and the length of its aliphatic chain. researchgate.net

Studies on linear dicarboxylates have shown that their hydrophobicity plays a significant role. researchgate.net Longer aliphatic chains increase the hydrophobicity, leading to a greater affinity for the polymeric support of the stationary phase. researchgate.net This increased interaction results in shorter retention times for the target analytes being separated. researchgate.net Affinity chromatography has also been utilized to purify dicarboxylate carriers, employing ligands such as p-aminophenylsuccinate to isolate specific proteins. nih.gov

A study on the chromatographic performance of various dicarboxylates as eluents for separating arsenic species provides comparative data on their effectiveness. researchgate.net

| Dicarboxylate Eluent | Key Structural Feature | Observed Chromatographic Performance researchgate.net |

|---|---|---|

| Oxalate (B1200264) | Shortest linear dicarboxylate | Deviates from the hydrophobicity trend due to high charge density; considered a suitable choice for separation. |

| Malonate | Linear dicarboxylate | Considered one of the most suitable choices for the separation of anionic arsenic species. |

| Adipate | Longer linear dicarboxylate | Higher hydrophobicity increases affinity to the stationary phase, resulting in shorter retention times. |

| Phthalate | Aromatic dicarboxylate | Aromatic ring and high charge density result in very short retention times and high asymmetries for inorganic species. |

The charge density and isomeric structure of an anion are critical determinants of its behavior in an ion exchange system. Anions with a higher charge density typically exhibit stronger electrostatic interactions with the positively charged stationary phase. libretexts.orgresearchgate.net

Tetramethylammonium (B1211777) Cations in Anion Exchange Membranes (AEMs)

Tetramethylammonium (TMA) is a quaternary ammonium (B1175870) cation frequently used as a functional group in the fabrication of Anion Exchange Membranes (AEMs). nih.govrsc.org These membranes are crucial components in various electrochemical applications, including fuel cells. cnr.itcnr.it The stability and properties of the TMA group are central to the performance and durability of the AEM. researchgate.netnih.gov

Polysulfone (PSU) is a common polymer backbone for AEMs due to its thermal stability, strength, and ease of manufacturing into membranes with reproducible properties. nih.govresearchgate.netresearchgate.net To create a PSU-TMA membrane, the polysulfone polymer must be functionalized with the tetramethylammonium group. nih.gov

A typical synthesis process involves two main steps: nih.gov

Chloromethylation : Polysulfone is reacted with agents like paraformaldehyde and chlorotrimethylsilane (B32843) to introduce chloromethyl (–CH₂Cl) groups onto the polymer backbone. nih.govnih.gov

Amination (Quaternization) : The chloromethylated PSU is then reacted with trimethylamine (B31210) (TMA) to form the quaternary ammonium functional group (–CH₂N(CH₃)₃⁺), resulting in the PSU-TMA polymer. nih.govwikipedia.org

The resulting functionalized polymer is dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), and cast into a membrane, often using a doctor-blade method to ensure a uniform thickness. nih.gov Characterization of these membranes involves analyzing their Ion Exchange Capacity (IEC), water content, wettability, and thermal and mechanical stability. nih.govnih.gov Studies have shown that a higher degree of functionalization generally leads to increased IEC and water uptake. nih.gov

For AEMs used in applications like alkaline fuel cells, the efficient transport of hydroxide (B78521) ions (OH⁻) is critical. cnr.itnih.gov This transport is highly dependent on the membrane's water uptake, as water molecules facilitate ion movement through hydrophilic regions within the membrane. cnr.itresearchgate.net

Research on PSU-TMA membranes has focused on the relationship between the Ion Exchange Capacity (IEC), water uptake, and hydroxide diffusion. cnr.itcnr.it Ab initio calculations and molecular dynamics simulations have been employed to predict water uptake at various IEC values. cnr.itcnr.it These studies have found good agreement between theoretical predictions and experimental data, identifying a critical IEC range of 1.2–1.7 meq/g, above which over-swelling of the polymer matrix can occur. cnr.itcnr.it

The level of hydration significantly impacts the mechanism of hydroxide diffusion. technion.ac.ilacs.org At low hydration levels, electrostatic interactions between the hydroxide ions and the fixed cationic groups (TMA) are strong, potentially impeding transport. researchgate.net As hydration increases, a vehicular diffusion mechanism becomes dominant. researchgate.net

| IEC (meq/g) | Predicted Water Uptake (wt%) | Calculated OH⁻ Diffusion Coefficient (10⁻⁶ cm²/s) | Primary Transport Observation |

|---|---|---|---|

| 0.8 | ~10 | ~0.5 | Diffusion is limited by low water content. |

| 1.4 | ~30 | ~1.5 | Improved diffusion with increased hydration. |

| 2.0 | >100 | ~2.5 | High diffusion, but risk of over-swelling and reduced mechanical stability. |

Development of Chromatographic Methodologies Utilizing Phthalate-Based Eluents

Phthalate-based eluents have been investigated for their utility in ion chromatography, particularly for the separation of anionic species. researchgate.net An eluent is part of the mobile phase and works by competing with the analyte for binding sites on the stationary phase, thus "eluting" or moving the analyte through the column.

A notable application is the use of dicarboxylate eluents, including phthalate, for the separation of arsenic species. researchgate.net In such methods, the performance is evaluated based on retention factors, peak asymmetry, and the number of theoretical plates, which together indicate the efficiency and quality of the separation. researchgate.net

The study of various dicarboxylates revealed that the aromatic nature and high charge density of the phthalate ion resulted in very short retention times. researchgate.net While rapid analysis can be advantageous, it may come at the cost of resolution and peak shape, as high asymmetries were also observed for inorganic arsenic species with phthalate eluents. researchgate.net This suggests that while phthalate is a potent eluent, its application may be specific, and for some separations, other dicarboxylates like malonate or oxalate might provide a better balance of retention and efficiency. researchgate.net Chromatographic methods have also been extensively developed for the detection and analysis of phthalates themselves in various matrices, often employing techniques like liquid chromatography-tandem mass spectrometry. nih.govnih.govmdpi.com

Theoretical and Computational Chemistry Approaches

Molecular Dynamics Simulations

Simulating Ion Transport and Hydration Effects in Polymeric Systems

Molecular dynamics (MD) simulations are a key computational technique for studying the movement of ions and the influence of solvent molecules, such as water, within polymeric materials. These simulations are particularly relevant for applications like anion exchange membranes (AEMs), where quaternary ammonium (B1175870) compounds are often used as functional groups.

Research employing MD simulations has provided valuable insights into the behavior of the tetramethylammonium (B1211777) cation in such systems. For instance, simulations have been used to investigate the interactions between TMA cations and polymer backbones. One theoretical study highlighted that due to strong hydrophobic interactions, the bulky tetramethylammonium ions tend to reside near the hydrophobic backbones of polymers like Nafion membranes. This is in contrast to smaller inorganic cations that favor proximity to sulfonate groups due to electrostatic interactions.

Recent computational studies have also focused on the stability of the TMA headgroup in AEMs, which is crucial for the durability of these materials. Using Density Functional Theory (DFT) and ab initio Molecular Dynamics (MD) simulations, researchers have investigated the degradation mechanisms of TMA in the presence of hydroxide (B78521) ions. These studies have calculated the activation and reaction energies for key degradation pathways, such as nucleophilic substitution (SN2) and ylide formation.

The data from these simulations can be summarized as follows:

| Degradation Pathway | System | Activation Energy (ΔEactivation) (kJ/mol) | Reaction Energy (ΔEreaction) (kJ/mol) |

| SN2 | TMA + OH- | Not specified | -65.34 |

| Ylide Formation (Step 1) | TMA + OH- | 18.02 | 16.95 |

| Ylide Formation (Step 2) | TMA + OH- | Not specified | -135.21 |

These simulations have also shown that the presence of a deep eutectic solvent (DES) can enhance the stability of the TMA headgroup by increasing the activation energy barriers for these degradation reactions. Furthermore, hydration levels and temperature are shown to be critical factors, with ylide formation dominating at lower hydration levels and SN2 becoming more prominent at higher temperatures in the absence of a DES.

Computational Design and Predictive Modeling for Materials and Catalysis

Computational design and predictive modeling are emerging as indispensable tools in materials science and catalysis, enabling the in-silico design of new materials with desired properties and the prediction of their performance. These approaches often leverage machine learning and high-throughput screening of computationally generated data.

While specific predictive models for materials containing tetramethylammonium phthalate (B1215562) are not yet established in the literature, the foundational computational techniques are well-developed. For instance, DFT calculations are routinely used to predict the electronic structure, stability, and reactivity of materials. In the context of catalysis, computational models can be used to elucidate reaction mechanisms and predict the catalytic activity of a given compound. For example, DFT has been employed to study the catalytic conversion of nitric oxide by biomimetic chromium complexes containing tetramethylated cyclam ligands, providing insights into the potential energy surfaces and reaction barriers.

The development of predictive models for material properties often relies on generating large datasets from high-throughput DFT calculations. These datasets can then be used to train machine learning models to predict properties such as formation energy, bandgap, and mechanical stability based on the chemical composition and structure of a material. This data-driven approach has the potential to accelerate the discovery of new materials for a wide range of applications, from energy storage to electronics.

For tetramethylammonium phthalate, such predictive modeling could be applied to:

Design of novel polymeric materials: By simulating the interaction of this compound with different polymer backbones, it may be possible to design membranes with optimized ion conductivity and mechanical properties.

Prediction of catalytic activity: Computational screening could explore the potential of this compound or its derivatives as catalysts for specific organic reactions. The model would predict reaction barriers and turnover frequencies.

Materials for CO2 capture: The interaction of CO2 with materials containing this compound could be modeled to assess their potential for carbon capture applications.

Although the direct application of these advanced modeling techniques to this compound is still a future prospect, the existing computational chemistry research on the tetramethylammonium cation provides a solid foundation for such investigations.

Emerging Research Directions and Future Perspectives

Integration in Advanced Functional Materials Development

The distinct characteristics of the tetramethylammonium (B1211777) and phthalate (B1215562) ions position them as valuable components in the formulation of advanced functional materials. Their roles in processes such as chemical mechanical polishing and nanomaterial synthesis are areas of growing interest.

Chemical mechanical polishing (CMP) is a critical process in the semiconductor industry for achieving wafer planarization. wikipedia.orguniversitywafer.com The composition of the polishing slurry is paramount to the success of the CMP process. While direct studies on tetramethylammonium phthalate in CMP fluids are not prevalent, research into its constituent ions suggests potential applicability.

Phthalate salts, such as potassium hydrogen phthalate, have been investigated in model slurries for the CMP of low-k polymer dielectric materials. asme.org Research has shown that the presence of the phthalic acid salt can significantly influence the material removal rate, suggesting a surface reaction mechanism. asme.org This indicates that the phthalate anion can act as a chemical component in the slurry, reacting with the surface to facilitate polishing.

On the other hand, the tetramethylammonium cation, in the form of tetramethylammonium hydroxide (B78521) (TMAH), is utilized in post-CMP cleaning solutions. nycu.edu.tw These cleaning formulations are designed to remove slurry particles and metallic impurities from the wafer surface after polishing. nycu.edu.tw The alkaline nature of TMAH solutions aids in this cleaning process. Given the individual roles of phthalates in polishing and tetramethylammonium compounds in post-CMP cleaning, the use of this compound as a dual-functional component or as a pH modifier in CMP slurries presents a plausible area for future research.

Table 1: Investigated Roles of Tetramethylammonium and Phthalate Moieties in CMP

| Ion/Compound | Application Area in CMP | Investigated Function |

| Phthalate Salts | Polishing Slurry | Chemical agent influencing material removal rate asme.org |

| Tetramethylammonium Hydroxide (TMAH) | Post-CMP Cleaning | Cleaning agent for removing particles and metallic impurities nycu.edu.tw |

The synthesis of nanomaterials with controlled size, shape, and properties is a cornerstone of modern materials science. jchemrev.comnih.gov While this compound is not a commonly cited precursor, its constituent ions have been explored in various capacities in nanomaterial synthesis.

Phthalate esters, such as dioctyl phthalate, have been used as solvents in the microwave-assisted synthesis of nanoparticles like copper indium sulfide (B99878) (CuInS₂). acs.org The high boiling point and coordinating ability of phthalates can be advantageous in controlling nanoparticle growth.

The tetramethylammonium cation, typically from TMAH, acts as a surfactant or capping agent to inhibit the aggregation of nanoparticles during synthesis. wikipedia.org Its presence can help stabilize colloidal suspensions of nanoparticles, such as in the preparation of ferrofluids. wikipedia.org Additionally, TMAH is used in the sol-gel synthesis of various nanostructures. researchgate.net The potential of this compound to act as a precursor or a process-directing agent, where the cation and anion contribute to different aspects of the nanomaterial synthesis, warrants further investigation.

Environmental Remediation and Degradation Studies of Related Compounds

The widespread use of quaternary ammonium (B1175870) compounds and phthalates has led to concerns about their environmental fate and the need for effective remediation strategies. chemicalsafetyfacts.orgresearchgate.net Understanding the degradation of these compounds is crucial for mitigating their environmental impact.

Quaternary ammonium compounds (QACs) are known for their biocidal properties and are used in a variety of disinfectant products. chemicalsafetyfacts.orgwikipedia.org Their persistence in the environment is a subject of ongoing research. nih.govtudelft.nl Bacteria have been identified as key players in the biodegradation of QACs, often involving the complete oxidation of the aromatic rings present in some QAC structures. nih.gov The degradation pathways can be influenced by the specific structure of the QAC, including the length of the alkyl chains. rsc.org Research into the microbial communities in wastewater treatment plants and other environments is shedding light on the genes and enzymes responsible for breaking down these compounds.

Wastewater from industries such as semiconductor manufacturing can contain significant concentrations of tetramethylammonium species, primarily from TMAH. Various physicochemical treatment processes are being explored for the removal of these compounds. These methods include advanced oxidation processes, which can effectively degrade QACs. tudelft.nl The environmental fate of phthalate esters has also been extensively studied, with biodegradation by microorganisms being a major route of their removal from the environment. nih.govnih.govresearchgate.net The degradation of phthalates is often initiated by the hydrolysis of the ester bonds to form phthalic acid, which is then further metabolized by bacteria. nih.gov The combined presence of a quaternary ammonium cation and a phthalate anion in this compound suggests that its environmental degradation would likely involve the breakdown of both components, a process that could be influenced by their interaction.

Development of Advanced Analytical Methodologies for Detection and Characterization

The accurate detection and characterization of chemical compounds are essential for quality control, environmental monitoring, and research. For this compound, this involves methods capable of identifying and quantifying both the cation and the anion.

Advanced analytical techniques are being developed and refined for the analysis of both quaternary ammonium compounds and phthalates. Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful tools for the detection of phthalates and their metabolites in various matrices, including food and environmental samples. nih.govcore.ac.uknih.gov For the tetramethylammonium cation, techniques such as ion chromatography and liquid chromatography coupled with mass spectrometry (LC-MS/MS) are employed for its quantification. s4science.at

The characterization of tetramethylammonium salts can be achieved through various spectroscopic and crystallographic methods. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and single-crystal X-ray diffraction are used to elucidate the molecular structure of these compounds. researchgate.netnih.govnih.gov The development of hyphenated techniques that can simultaneously analyze both the cationic and anionic components of salts like this compound in complex matrices is an ongoing area of analytical research.

Table 2: Common Analytical Techniques for Tetramethylammonium and Phthalate Species

| Analyte | Analytical Technique(s) |

| Phthalates | Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS) nih.govcore.ac.uknih.gov |

| Tetramethylammonium Cation | Ion Chromatography, Liquid Chromatography-Mass Spectrometry (LC-MS/MS) s4science.at |

| Tetramethylammonium Salts (Structural Characterization) | Nuclear Magnetic Resonance (NMR) Spectroscopy, Single-Crystal X-ray Diffraction researchgate.netnih.govnih.gov |

Esteemed User,

Upon conducting a thorough review of scientific literature and publicly available data, it has become evident that there is a significant lack of specific research on the chemical compound "this compound." The existing body of scientific work on phthalates is extensive; however, it primarily focuses on more common phthalate esters like DEHP, DBP, and BBP.

Consequently, it is not feasible to generate a detailed, scientifically accurate article that strictly adheres to the comprehensive outline you provided, focusing solely on this compound. The specific data required to populate the subsections of your outline for this particular compound are not available in the current scientific literature.

To produce an article of the high quality and specificity you require would necessitate dedicated research that has not yet been published. We apologize for any inconvenience this may cause.

We recommend broadening the scope of your request to a more widely studied phthalate or to the general class of phthalates if you wish to receive a detailed article based on the provided outline.

Sincerely,

Gemini

Q & A

Q. What are the established methods for synthesizing tetramethylammonium phthalate, and how can purity be ensured?